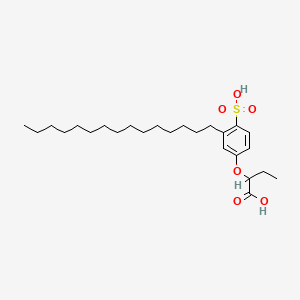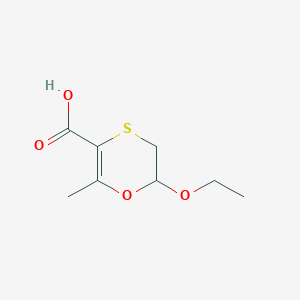
2-Oxepanone, 3-acetyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxepanone, 3-acetyl-(9CI) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is also known by its CAS number 530103-61-8 . This compound is characterized by its unique structure, which includes an oxepanone ring with an acetyl group attached at the third position . It has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 3-acetyl-(9CI) can be achieved through several methods. One common approach involves the reaction of ε-caprolactone with acetic anhydride in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and reaction times of several hours . The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 3-acetyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxepanone, 3-acetyl-(9CI) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
2-Oxepanone, 3-acetyl-(9CI) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Oxepanone, 3-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxepanone, 2-acetyl-(9CI): This compound has a similar structure but with the acetyl group attached at the second position.
2-Oxepanone: Lacks the acetyl group and has different chemical properties.
Uniqueness
2-Oxepanone, 3-acetyl-(9CI) is unique due to its specific acetylation pattern, which imparts distinct reactivity and properties compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials .
Propiedades
Número CAS |
530103-61-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-acetyloxepan-2-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
Clave InChI |
IXTPBRWAYLOKBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)



![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)

